molecular formula C18H24N2O3S B2452186 2-(2,6-diethyl-3,5-dioxothiomorpholin-4-yl)-N-(4-ethylphenyl)acetamide CAS No. 868215-76-3

2-(2,6-diethyl-3,5-dioxothiomorpholin-4-yl)-N-(4-ethylphenyl)acetamide

Cat. No.: B2452186
CAS No.: 868215-76-3
M. Wt: 348.46
InChI Key: RFHYQLUTXCJQBK-UHFFFAOYSA-N
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Description

2-(2,6-diethyl-3,5-dioxothiomorpholin-4-yl)-N-(4-ethylphenyl)acetamide is a useful research compound. Its molecular formula is C18H24N2O3S and its molecular weight is 348.46. The purity is usually 95%.
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Properties

IUPAC Name

2-(2,6-diethyl-3,5-dioxothiomorpholin-4-yl)-N-(4-ethylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3S/c1-4-12-7-9-13(10-8-12)19-16(21)11-20-17(22)14(5-2)24-15(6-3)18(20)23/h7-10,14-15H,4-6,11H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFHYQLUTXCJQBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(=O)N(C(=O)C(S1)CC)CC(=O)NC2=CC=C(C=C2)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2,6-diethyl-3,5-dioxothiomorpholin-4-yl)-N-(4-ethylphenyl)acetamide is a synthetic organic molecule characterized by a complex structure that includes a thiomorpholine ring, an acetamide group, and a substituted phenyl moiety. Its unique chemical properties arise from the presence of two ethyl groups and various functional groups, which may influence its biological activity and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C18H24N2O3SC_{18}H_{24}N_{2}O_{3}S, with a molecular weight of approximately 348.46 g/mol. The presence of the thiomorpholine ring is significant as it often contributes to the pharmacological properties of related compounds.

Structural Features

Component Description
Thiomorpholine Ring Enhances solubility and bioactivity
Acetamide Group Potential for enzyme inhibition
Substituted Phenyl Moiety Influences interaction with biological targets

Biological Activity

Preliminary studies suggest that compounds similar to This compound exhibit significant biological activities, including:

  • Antimicrobial Activity : Similar compounds have shown efficacy against various microbial strains.
  • Anticancer Properties : Structural analogs have been investigated for their potential to inhibit cancer cell proliferation.
  • Enzyme Inhibition : The acetamide structure may facilitate interactions with specific enzymes, leading to therapeutic effects.

Comparative Analysis of Related Compounds

Compound Name Structural Features Biological Activity
N-(2-methoxyphenyl)acetamideSimilar acetamide structureModerate enzyme inhibition
2-(3-methoxyphenyl)-N-acetylthiomorpholineContains a thiomorpholine ringAntimicrobial activity
2-(4-chlorophenyl)-N-acetylthiomorpholineChlorine substitution instead of ethylAnticancer properties

The exact mechanism of action for This compound is not fully elucidated. However, it is hypothesized that the compound may interact with biological targets through the following pathways:

  • Enzyme Inhibition : The acetamide moiety may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Binding : The phenyl group may facilitate binding to receptors that mediate cellular responses.
  • Cell Membrane Interaction : The hydrophobic ethyl groups could enhance membrane penetration, affecting cellular signaling.

Case Studies

Research has highlighted several case studies involving structurally similar compounds that demonstrate promising biological activities:

  • Antimicrobial Studies : A study on derivatives of thiomorpholine indicated their effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli.
  • Cancer Cell Proliferation Inhibition : Research on related acetamides has shown significant reduction in the proliferation of various cancer cell lines, suggesting potential therapeutic applications.
  • Toxicity Assessments : Toxicological evaluations have indicated that modifications in the substituents can lead to variations in cytotoxicity profiles, emphasizing the need for careful optimization in drug design.

Q & A

Q. How to address inconsistencies in biological activity across studies?

  • Methodology :
  • Assay Standardization : Use validated cell lines (e.g., HepG2 for cytotoxicity) and control compounds.
  • Batch Purity Analysis : Impurities >2% (e.g., unreacted intermediates) can skew results. Re-purify via preparative HPLC .

Key Research Gaps and Future Directions

  • Mechanistic Studies : Elucidate the compound’s interaction with DNA methyltransferases using X-ray crystallography .
  • Environmental Impact : Develop QSAR models to predict ecotoxicity based on logP and biodegradation half-life .

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